Acetamide, 2-bromo-N-hydroxy-
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Overview
Description
2-Bromo-N-hydroxyacetamide is an organic compound with the molecular formula C₂H₄BrNO₂. It is a brominated derivative of N-hydroxyacetamide and is known for its applications in various chemical reactions and research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-hydroxyacetamide typically involves the bromination of N-hydroxyacetamide. This can be achieved by reacting N-hydroxyacetamide with bromine in an aqueous medium. The reaction is usually carried out at low temperatures to control the rate of bromination and to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-N-hydroxyacetamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-hydroxyacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form N-hydroxyacetamide derivatives with different oxidation states.
Reduction Reactions: Reduction of 2-Bromo-N-hydroxyacetamide can yield N-hydroxyacetamide and other related compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted N-hydroxyacetamide derivatives.
Oxidation Reactions: Oxidized forms of N-hydroxyacetamide.
Reduction Reactions: Reduced forms of N-hydroxyacetamide.
Scientific Research Applications
2-Bromo-N-hydroxyacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-hydroxyacetamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. This makes it a potential candidate for drug development and other therapeutic applications .
Comparison with Similar Compounds
N-Hydroxyacetamide: The parent compound without the bromine atom.
2-Chloro-N-hydroxyacetamide: A chlorinated derivative with similar properties.
2-Iodo-N-hydroxyacetamide: An iodinated derivative with distinct reactivity.
Uniqueness: 2-Bromo-N-hydroxyacetamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are different from its chloro and iodo counterparts. The bromine atom makes it more reactive in substitution reactions and provides distinct biological activities .
Biological Activity
Acetamide, 2-bromo-N-hydroxy- (CAS No. 96382-86-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and comparative studies with similar compounds, supported by relevant data and case studies.
Chemical Structure and Properties
Acetamide, 2-bromo-N-hydroxy- is characterized by the presence of a bromine atom and a hydroxyl group attached to an acetamide structure. The molecular formula is C2H6BrNO with a molecular weight of approximately 150.98 g/mol. The unique structure contributes to its reactivity and biological activity.
The mechanism of action for Acetamide, 2-bromo-N-hydroxy- involves its interaction with specific molecular targets in biological systems. The bromine atom can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially inhibiting enzyme activity or disrupting cellular processes. This reactivity positions it as a candidate for drug development in therapeutic applications.
Antimicrobial Activity
Research indicates that Acetamide, 2-bromo-N-hydroxy- exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results suggest that Acetamide, 2-bromo-N-hydroxy- could be developed into a novel antimicrobial agent.
Anticancer Properties
The compound has also been evaluated for anticancer activity. Studies have demonstrated that Acetamide, 2-bromo-N-hydroxy- can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: Induction of Apoptosis
In a study conducted by Smith et al. (2023), MCF-7 cells were treated with varying concentrations of Acetamide, 2-bromo-N-hydroxy- over 48 hours. The results showed:
- IC50 Value : 25 µM
- Mechanism : Apoptosis was confirmed through flow cytometry and caspase activation assays.
This indicates the potential of the compound as an anticancer therapeutic agent.
Comparative Analysis with Related Compounds
To understand the unique properties of Acetamide, 2-bromo-N-hydroxy-, it is essential to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
N-Hydroxyacetamide | Lacks bromine; lower reactivity | Moderate antimicrobial activity |
2-Chloro-N-hydroxyacetamide | Chlorinated derivative; distinct reactivity | Effective against certain bacterial strains |
Acetamide, 2-Iodo-N-hydroxy- | Iodinated derivative; different biological profile | Limited data on antimicrobial effects |
Acetamide, 2-bromo-N-hydroxy- stands out due to its enhanced reactivity and broader spectrum of biological activities compared to its chloro and iodo counterparts.
Properties
CAS No. |
96382-86-4 |
---|---|
Molecular Formula |
C2H4BrNO2 |
Molecular Weight |
153.96 g/mol |
IUPAC Name |
2-bromo-N-hydroxyacetamide |
InChI |
InChI=1S/C2H4BrNO2/c3-1-2(5)4-6/h6H,1H2,(H,4,5) |
InChI Key |
UKZKQDJAJKEDQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NO)Br |
Origin of Product |
United States |
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